molecular formula C18H19NO B1271217 3-(1-benzyl-1H-indol-3-yl)propan-1-ol CAS No. 29957-93-5

3-(1-benzyl-1H-indol-3-yl)propan-1-ol

Cat. No. B1271217
CAS RN: 29957-93-5
M. Wt: 265.3 g/mol
InChI Key: DTPQJRUTRYGKPW-UHFFFAOYSA-N
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Description

“3-(1-benzyl-1H-indol-3-yl)propan-1-ol”, also known as BIP, is a chemical compound that has gained significant attention due to its potential applications in various fields of research and industry. It has a molecular weight of 265.35 .


Molecular Structure Analysis

The InChI code for “3-(1-benzyl-1H-indol-3-yl)propan-1-ol” is 1S/C18H19NO/c20-12-6-9-16-14-19 (13-15-7-2-1-3-8-15)18-11-5-4-10-17 (16)18/h1-5,7-8,10-11,14,20H,6,9,12-13H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“3-(1-benzyl-1H-indol-3-yl)propan-1-ol” is a solid at room temperature . It has a molecular weight of 265.35 .

Scientific Research Applications

Synthesis and Antifungal Activity

  • A study by Lebouvier et al. (2020) designed analogs of fluconazole by replacing a triazole moiety with an indole scaffold, including compounds similar to 3-(1-benzyl-1H-indol-3-yl)propan-1-ol. They found that these compounds exhibited significant antifungal activity against Candida species, indicating potential applications in antifungal treatments (Lebouvier et al., 2020).

Synthesis and Structural Analysis

  • Laban et al. (2023) synthesized a compound closely related to 3-(1-benzyl-1H-indol-3-yl)propan-1-ol and provided a detailed structural analysis. Such research is crucial for understanding the chemical properties and potential applications of these compounds (Laban et al., 2023).

Thermolysis and Kinetics

  • The study by Dib et al. (2004) on the gas-phase thermolysis of benzotriazole derivatives, including compounds structurally related to 3-(1-benzyl-1H-indol-3-yl)propan-1-ol, provides insights into their thermal stability and decomposition pathways. This information is crucial for their practical application in various fields (Dib et al., 2004).

Potential as Antidepressants

  • Research by Takeuchi et al. (2003) identified compounds structurally related to 3-(1-benzyl-1H-indol-3-yl)propan-1-ol that exhibit dual 5-HT1A receptor antagonism and serotonin reuptake inhibition. These findings suggest potential applications in developing new antidepressant drugs (Takeuchi et al., 2003).

properties

IUPAC Name

3-(1-benzylindol-3-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c20-12-6-9-16-14-19(13-15-7-2-1-3-8-15)18-11-5-4-10-17(16)18/h1-5,7-8,10-11,14,20H,6,9,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPQJRUTRYGKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366021
Record name 3-(1-benzyl-1H-indol-3-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644275
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(1-benzyl-1H-indol-3-yl)propan-1-ol

CAS RN

29957-93-5
Record name 3-(1-benzyl-1H-indol-3-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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